- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)
![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://ar.kuujia.com/scimg/cas/945978-64-3x500.png)
945978-64-3 structure
اسم المنتج:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
كاس عدد:945978-64-3
وسط:C18H12ClF4N3O
ميغاواط:397.75399684906
CID:2620517
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine
- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)
- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine
-
- نواة داخلي: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)
- مفتاح Inchi: PQVUOKKRKFNGNS-UHFFFAOYSA-N
- ابتسامات: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal DisordersJournal of Medicinal Chemistry, 2008, 51(13), 3684-3687,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C
1.3 Reagents: Sodium chloride Solvents: Water ; cooled
المراجع
- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C
1.3 Reagents: Water ; cooled
المراجع
- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric COOrganic Letters, 2020, 22(11), 4068-4072,
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products
4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine الوثائق ذات الصلة
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
3. Book reviews
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) منتجات ذات صلة
- 196866-09-8((2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one)
- 439085-75-3(3-ethoxy-6-methoxybenzo[d]isoxazole)
- 1805978-20-4(Ethyl 4-amino-3-(difluoromethyl)-2-methoxypyridine-5-acetate)
- 2229690-28-0(tert-butyl N-(1-aminohept-4-en-2-yl)carbamate)
- 1995746-92-3((2R)-1-(2-methoxypropyl)pyrrolidin-2-ylmethanamine)
- 1783928-45-9(1-(4-chlorophenyl)-1-fluoropropan-2-one)
- 65433-98-9(8-Quinolinesulfonyl fluoride)
- 1234844-87-1(Methyl 5-Chloro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate)
- 2413866-93-8(6-oxo-2-(propan-2-yloxy)-1,6-dihydropyrimidine-4-carboxylic acid)
- 150871-44-6(N-2-(2-methoxyphenyl)ethylacetamide)
الموردين الموصى بهم
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
